molecular formula C10H11N3O3 B8500647 1-(5-nitro-2-pyridinyl)-2-Piperidinone

1-(5-nitro-2-pyridinyl)-2-Piperidinone

Cat. No.: B8500647
M. Wt: 221.21 g/mol
InChI Key: UHWKBRQDSHYYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-Nitro-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one is a heterocyclic compound that features a nitro group and a tetrahydropyridine ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Nitro-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a nitro-substituted pyridine derivative with a suitable cyclizing agent. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5’-Nitro-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

5’-Nitro-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5’-Nitro-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene, 1,2,3,4-tetrahydro-5-nitro-: Similar in structure but differs in the arrangement of the rings and functional groups.

    5-Nitro-1,2,3,4-tetrahydronaphthalene: Another related compound with a different ring system.

Uniqueness

5’-Nitro-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one is unique due to its specific arrangement of the nitro group and the fused pyridine and tetrahydropyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

1-(5-nitropyridin-2-yl)piperidin-2-one

InChI

InChI=1S/C10H11N3O3/c14-10-3-1-2-6-12(10)9-5-4-8(7-11-9)13(15)16/h4-5,7H,1-3,6H2

InChI Key

UHWKBRQDSHYYOC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

See Example 75a. 2-Amino-5-nitro-pyridine (2.0 g, 14.3 mmol), 5-bromo-pentanoyl chloride (2.86 g, 14.3 mmol), triethylamine (2.39 g, 17.2 mmol), catalytic DMAP were heated at reflux in toluene (70 mL) 22 h. The reaction was allowed to cool to RT, concentrated and the resulting oil portioned between EtOAc and water. The organic layer was separated, washed with brine, dried over MgSO4 and filtered. Concentration of the filtrate produced an oil which was dissolved in THF (140 mL). Potassium tert-Butoxide (1.68 g, 15.0 mmol) was added portion-wise and the reaction stirred at RT for 2 h. Water was then added, and the reaction extracted with EtOAc. The organics were then washed with brine and dried over MgSO4. Purification of the crude material by mplc revealed the product as an orange solid. MS: APCI (AP+): 222.1 (M)+.
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